4-Heptylphenol
Description
4-Heptylphenol (CAS 1987-50-4) is a para-substituted alkylphenol with a linear heptyl chain. It is a clear brown liquid at room temperature and exhibits estrogenic activity, mimicking natural steroid hormones and disrupting endocrine functions in animals . This compound is classified as part of the human exposome, detected in blood as a result of external exposure rather than endogenous metabolism . Its chemical formula is C₁₃H₂₀O, with a molecular weight of 192.30 g/mol .
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-heptylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O/c1-2-3-4-5-6-7-12-8-10-13(14)11-9-12/h8-11,14H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNDDEFBFJLKPFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2037714 | |
| Record name | 4-Heptylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2037714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1987-50-4, 72624-02-3 | |
| Record name | 4-n-Heptylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1987-50-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Heptylphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001987504 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, heptyl derivs. | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072624023 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Heptylphenol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03941 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Phenol, 4-heptyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Heptylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2037714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenol, heptyl derivs. | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.745 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-heptylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.239 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | P-HEPTYLPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I743Z35DVB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
p-Heptylphenol can be synthesized through various methods. One common laboratory method involves the alkylation of phenol with heptyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like acetone .
Industrial Production Methods
In industrial settings, p-Heptylphenol can be produced through the Friedel-Crafts alkylation of phenol with heptane in the presence of a Lewis acid catalyst such as aluminum chloride. This method allows for the efficient production of p-Heptylphenol on a larger scale .
Chemical Reactions Analysis
Types of Reactions
p-Heptylphenol undergoes various chemical reactions, including:
- p-Heptylphenol can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form heptylcyclohexanol.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of heptylquinone.
Reduction: Formation of heptylcyclohexanol.
Substitution: Formation of various heptyl-substituted aromatic compounds.
Scientific Research Applications
Industrial Applications
1. Additive in Synthetic Resins
4-Heptylphenol is utilized as an additive in synthetic resin formulations. Its presence enhances the physical properties of resins used in various applications, including coatings, adhesives, and plastics. The compound acts as a stabilizer, improving resistance to thermal degradation and oxidative stress .
2. Surfactants
Due to its amphiphilic nature, this compound is explored as a surfactant in various formulations. Surfactants derived from alkylphenols are critical in detergents and emulsifiers, facilitating the mixing of oil and water phases .
Environmental Impact and Analytical Studies
1. Endocrine Disruption Potential
Research has indicated that alkylphenols, including this compound, can exhibit endocrine-disrupting properties. Studies have demonstrated that these compounds can mimic estrogen and potentially impact reproductive health in aquatic organisms .
2. Analytical Methods for Detection
The detection of this compound in environmental samples is crucial for assessing its impact. Advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) have been employed to detect residual levels of 4-alkylphenols in synthetic resin products . These methods are essential for monitoring environmental contamination and ensuring compliance with safety regulations.
Case Studies
1. Residual Analysis in Synthetic Products
A study conducted on synthetic resin products revealed the presence of various alkylphenols, including this compound. The research utilized head-space gas chromatography-mass spectrometry (HS-GC/MS) to analyze samples from drug containers and household utensils, highlighting the need for stringent monitoring of these compounds due to their potential health risks .
2. Biodegradation Studies
Investigations into the biodegradation pathways of this compound have been conducted using microbial systems. For instance, certain fungi have shown capabilities to metabolize alkylphenols, suggesting potential bioremediation strategies for contaminated sites . This biotransformation ability is critical for developing environmentally friendly approaches to manage alkylphenol pollution.
Summary Table of Applications
| Application Area | Description |
|---|---|
| Synthetic Resins | Used as an additive to enhance stability and performance in resin formulations |
| Surfactants | Explored for use in detergents and emulsifiers due to its amphiphilic properties |
| Environmental Monitoring | Detected using advanced analytical methods like GC-MS to assess contamination levels |
| Biodegradation Research | Studied for microbial degradation pathways to inform bioremediation strategies |
Mechanism of Action
The mechanism of action of p-Heptylphenol involves its interaction with various molecular targets and pathways. It can bind to estrogen receptors, mimicking the effects of natural estrogens. This interaction can lead to the activation or inhibition of specific gene expression pathways, affecting cellular functions .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Alkylphenols (APs) are characterized by a phenolic ring substituted with alkyl chains of varying lengths and branching. Key comparators include:
- 4-Methylphenol (4-MP)
- 4-Ethylphenol (4-EP)
- 4-Propylphenol (4-PPP)
- 4-Pentylphenol (4-PTP)
- 4-Hexylphenol (4-HXP)
- 4-Octylphenol (4-OP)
- 4-Nonylphenol (4-NP)
- 4-Decylphenol (4-DP)
Octanol-Water Partition Coefficient (logP): LogP values increase with alkyl chain length, reflecting greater hydrophobicity. For example:
- 4-Methylphenol: logP ≈ 2.0
- 4-Heptylphenol: logP ≈ 5.2–5.8 (estimated based on trends)
- 4-Nonylphenol: logP ≈ 6.5–7.0 .
Endocrine-Disrupting Activity
This compound shares endocrine-disrupting properties with other APs but exhibits distinct potency:
- Estrogenic Activity: this compound binds to estrogen receptors, though with lower affinity than 4-Nonylphenol (4-NP), a well-studied endocrine disruptor .
- Mitochondrial Effects: At 10 µM, this compound induces mitochondrial membrane hyperpolarization in placental cells, comparable to bisphenol A (BPA) but less potent than diethylstilbestrol (DES) .
Comparison Table: Toxicological Effects
Environmental and Regulatory Status
This compound is regulated under the EU REACH regulation as a Substance of Very High Concern (SVHC) due to its endocrine-disrupting properties . It is frequently found in lubricant additives and industrial products, similar to 4-Nonylphenol .
Regulatory Comparison:
Environmental Occurrence and Detection
- This compound has been detected in human blood and environmental matrices, though at lower frequencies than 4-Nonylphenol .
- Analytical Challenges: Its structural complexity (UVCB substance) complicates quantification, requiring advanced methods like GC-MS .
Biological Activity
4-Heptylphenol is an alkylphenol compound that has garnered attention due to its potential biological activities and environmental implications. As a member of the alkylphenol family, it shares structural similarities with other compounds known to exhibit endocrine-disrupting properties. This article explores the biological activity of this compound, focusing on its effects on human health, environmental impact, and regulatory considerations.
This compound is characterized by a phenolic structure with a heptyl (seven-carbon) alkyl chain attached at the para position. Its molecular formula is C₁₄H₂₂O, and it has a log Kow value indicating significant lipophilicity, which influences its bioaccumulation potential in aquatic environments.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₂O |
| Molecular Weight | 210.33 g/mol |
| Log Kow | 4.03 |
| Water Solubility | 141.4 mg/L at 25°C |
Endocrine Disruption
Research indicates that this compound may act as an endocrine disruptor, similar to other alkylphenols like nonylphenol and octylphenol. These compounds can interfere with hormonal functions in wildlife and humans, potentially leading to reproductive and developmental issues.
A study examining the effects of various alkylphenols found that this compound exhibited significant activity in modulating cytokine secretion in immune cells. Specifically, it was observed to enhance IL-4 secretion while inhibiting IFN-γ secretion at higher concentrations (30 µM), suggesting a shift towards a Th2 immune response, which can be associated with allergic reactions and other immune disorders .
Cytotoxicity Studies
Cytotoxicity assessments have shown that this compound does not exhibit significant cytotoxic effects at concentrations below 30 µM. However, its ability to alter cytokine profiles raises concerns regarding its long-term immunological impacts .
Case Studies
- Aquatic Toxicity : A report highlighted the ecotoxicological effects of this compound on aquatic organisms. The predicted no-effect concentration (PNEC) for freshwater environments was established at 2 µg/L based on observed effects on fish populations .
- Human Health Risk Assessment : Evaluations conducted under UK REACH indicated potential risks associated with exposure to products containing this compound. The compound's classification as a substance of very high concern (SVHC) underscores its endocrine-disrupting capabilities and necessitates further risk assessment for human health .
Persistence and Bioaccumulation
While this compound is not classified as persistent or bioaccumulative according to current assessments, its lipophilicity allows for accumulation in biological tissues over time. Continuous exposure through environmental pathways poses risks to both aquatic ecosystems and human health.
Regulatory Considerations
Regulatory bodies have begun to scrutinize the use of alkylphenols due to their potential environmental and health impacts. The European Chemicals Agency (ECHA) has included reaction products containing this compound in their SVHC list, prompting stricter regulations on their use in consumer products .
Q & A
Q. What analytical methods are recommended for detecting and quantifying 4-Heptylphenol in biological or environmental samples?
Methodological Answer :
- Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the gold standard for detecting this compound in biological matrices like blood, with detection thresholds as low as 0.1% w/w in complex mixtures .
- Gas Chromatography (GC-MS) is suitable for environmental samples, though derivatization may be required due to this compound’s phenolic hydroxyl group.
- Quality Control : Cross-validate results using isotope-labeled internal standards and confirm concentrations via supplier MSDS or inter-laboratory calibration, especially near regulatory thresholds (e.g., ≥0.1% w/w) .
Q. What regulatory frameworks classify this compound as an endocrine disruptor, and what thresholds apply?
Methodological Answer :
- Under EU REACH Regulation , this compound is classified as a Substance of Very High Concern (SVHC) due to environmental endocrine-disrupting properties when present at ≥0.1% w/w in mixtures (e.g., reaction products with 1,3,4-thiadiazolidine-2,5-dithione and formaldehyde) .
- Key References : EU Commission Regulation (EU) 2022/586 and ECHA’s Annex XIV list specific thresholds and compliance deadlines (e.g., 2025 authorization deadlines) .
Q. How can researchers assess human exposure to this compound in epidemiological studies?
Methodological Answer :
- Biomonitoring : Use blood or urine samples analyzed via LC-MS/MS, noting that this compound is part of the human exposome but often detected without quantification .
- Cohort Design : Incorporate longitudinal exposure assessments, adjusting for covariates like occupation or environmental contamination sources. Cross-reference intake data with excretion biomarkers to establish dose-response relationships .
Advanced Research Questions
Q. How can researchers resolve contradictions in environmental concentration data for this compound across studies?
Methodological Answer :
- Source Analysis : Investigate variability in sample preparation (e.g., extraction efficiency for UVCB substances) or analytical method sensitivity (e.g., GC-MS vs. LC-MS) .
- Meta-Analysis : Apply statistical models to harmonize data across studies, accounting for geographic variability (e.g., EU vs. non-EU regulatory thresholds) and matrix effects .
- Inter-Laboratory Validation : Use standardized reference materials to calibrate detection limits and reduce technical variability .
Q. What experimental designs are optimal for evaluating this compound’s endocrine-disrupting effects in aquatic ecosystems?
Methodological Answer :
- In Vivo Models : Use OECD Test No. 234 (fish sexual development test) or amphibian metamorphosis assays to assess thyroid or estrogenic disruption .
- Transcriptomic Profiling : Combine RNA sequencing with targeted biomarker analysis (e.g., vitellogenin in fish) to identify mechanistic pathways .
- Mixture Toxicity Studies : Test this compound in combination with co-pollutants (e.g., phthalates) to model real-world exposure scenarios .
Q. How should researchers address challenges in synthesizing and characterizing this compound-containing UVCB substances?
Methodological Answer :
- Synthesis Protocols : Document reaction conditions (e.g., molar ratios of 1,3,4-thiadiazolidine-2,5-dithione and formaldehyde) to ensure reproducibility .
- Structural Elucidation : Use NMR spectroscopy and high-resolution mass spectrometry (HR-MS) to resolve branched vs. linear isomer contributions .
- Regulatory Compliance : Quantify this compound content via HPLC-UV and validate against SVHC thresholds (≥0.1% w/w) to meet EU reporting requirements .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
